

p-Methylcinnamaldehyde discovery and natural occurrence

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Compound of Interest

Compound Name:	<i>p</i> -Methylcinnamaldehyde
Cat. No.:	B151977

An In-depth Technical Guide to **p-Methylcinnamaldehyde**: Synthesis, Characterization, and Comparative Analysis with its Natural Analogue

Introduction

p-Methylcinnamaldehyde, systematically known as (2E)-3-(4-methylphenyl)prop-2-enal, is an aromatic aldehyde that holds a significant place in the world of organic chemistry. While it shares a similar chemical structure to cinnamaldehyde, which is well-known for its warm, spicy, and aromatic properties, **p-methylcinnamaldehyde** is primarily recognized as a synthetic molecule. This guide provides a comprehensive technical overview of **p-methylcinnamaldehyde**, including its synthesis, characterization, and comparative analysis with its natural analogue, cinnamaldehyde. By contrasting it with the natural biosynthesis of cinnamaldehyde, we offer a deeper understanding of this compound for scientists, and professionals in drug development and chemical manufacturing.

Part 1: Discovery and Origins — A Synthetic Derivative

While the discovery of cinnamaldehyde dates back to 1834 by Dumas and Péligot, with its synthesis achieved by Chiozza in 1854, the history of **p-methylcinnamaldehyde** is rooted in the advancements of 20th-century industrial organic chemistry[1]. There is a notable absence of scientific literature identifying **p-methylcinnamaldehyde** as a natural product. Regulatory and chemical databases classify it as a synthetic flavoring substance[2]. Its emergence is tied to the chemical industry's pursuit of novel aromatic compounds with specific sensory characteristics for use in consumer products.

The synthesis of such derivatives became feasible and economically viable with the development of robust condensation reactions, allowing for precise control of a methyl group at the para position of the phenyl ring. This modification modifies the molecule's organoleptic properties, offering a distinct profile compared to cinnamaldehyde.

Part 2: Natural Occurrence & Biosynthesis (A Comparative Analysis)

To fully appreciate the synthetic nature of **p-methylcinnamaldehyde**, it is instructive to examine the well-documented natural origins of its parent compound, cinnamaldehyde.

Natural Sources of Cinnamaldehyde

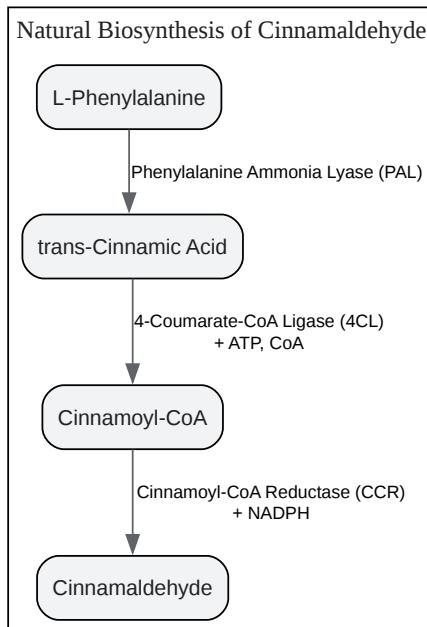
Cinnamaldehyde is the principal bioactive compound responsible for the characteristic flavor and aroma of cinnamon. It is abundant in the essential oil of the cinnamon bark, which is derived from the genus *Cinnamomum*, such as *Cinnamomum zeylanicum* (true cinnamon) and *Cinnamomum cassia*[1][3].

Biosynthesis of Cinnamaldehyde

Cinnamaldehyde is a phenylpropanoid, naturally synthesized in plants via the shikimate pathway. The process begins with the amino acid L-phenylalanine.

- Deamination: Phenylalanine ammonia lyase (PAL) catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.
- Ligation: 4-Coumarate-CoA ligase (4CL) activates cinnamic acid by ligating it with Coenzyme A, forming cinnamoyl-CoA. This is an ATP-dependent reaction.
- Reduction: Cinnamoyl-CoA reductase (CCR) reduces cinnamoyl-CoA to yield cinnamaldehyde.

This established pathway highlights the biochemical machinery required for the production of cinnamaldehyde in nature. The absence of a corresponding pathway for **p-methylcinnamaldehyde** acting on the phenyl ring in this specific context further supports the synthetic origin of **p-methylcinnamaldehyde**.

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Caption: The natural biosynthetic pathway of cinnamaldehyde in plants.

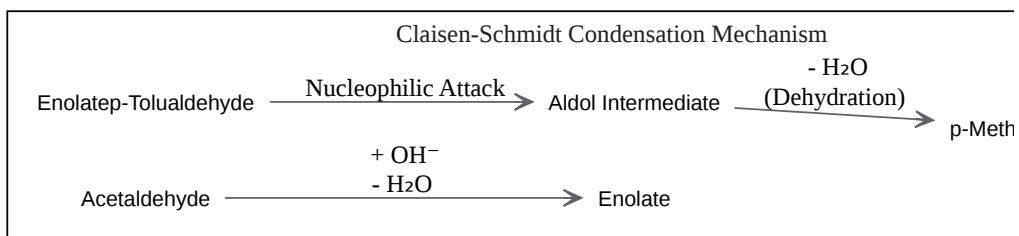
Part 3: Chemical Synthesis of p-Methylcinnamaldehyde

The primary industrial and laboratory method for synthesizing **p-methylcinnamaldehyde** is the Claisen-Schmidt condensation, a base-catalyzed cross-condensation of an aromatic aldehyde that lacks α -hydrogens (p-tolualdehyde) with an enolizable aliphatic aldehyde (acetaldehyde).

Reaction Principle: Claisen-Schmidt Condensation

The mechanism proceeds in three key stages:

- Enolate Formation: A base (e.g., NaOH, KOH) abstracts an acidic α -hydrogen from acetaldehyde, forming a resonance-stabilized enolate ion.
- Nucleophilic Attack: The acetaldehyde enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of p-tolualdehyde. This forms a β -hydroxy aldehyde intermediate.
- Dehydration: The aldol intermediate readily undergoes base-catalyzed dehydration to yield the more thermodynamically stable α,β -unsaturated aldehyde, p-methylcinnamaldehyde.

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Caption: Mechanism for **p-Methylcinnamaldehyde** synthesis.

Experimental Protocol: Laboratory Synthesis

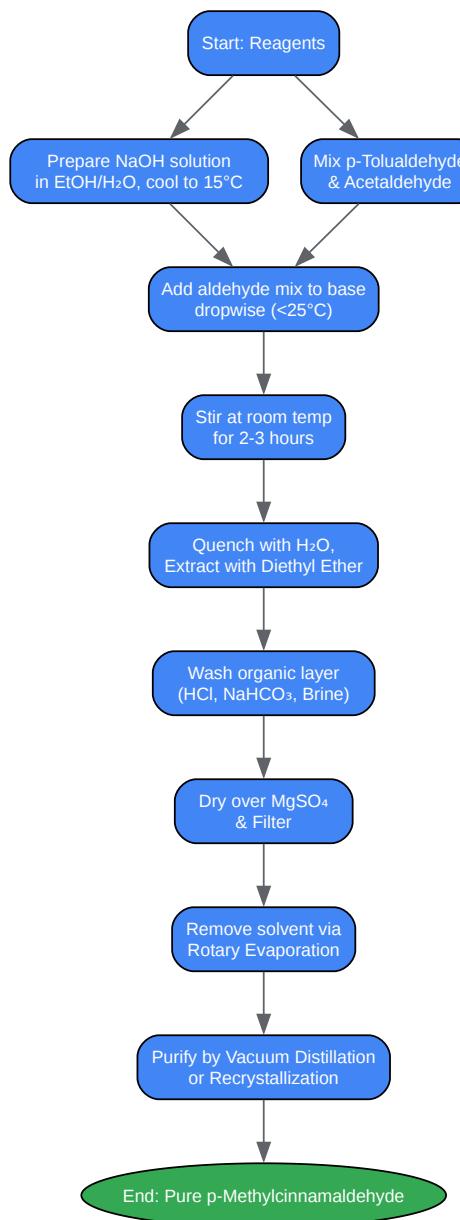
This protocol details a standard laboratory procedure for the synthesis of **p-methylcinnamaldehyde**.

Materials & Reagents:

Reagent	Formula	Molar Mass (g/mol)	Amount (mmol)
p-Tolualdehyde	C ₈ H ₈ O	120.15	50
Acetaldehyde	C ₂ H ₄ O	44.05	75
Sodium Hydroxide	NaOH	40.00	-
Ethanol (95%)	C ₂ H ₅ OH	-	-
Water	H ₂ O	-	-
Diethyl Ether	(C ₂ H ₅) ₂ O	-	-
Anhydrous MgSO ₄	MgSO ₄	-	-

Step-by-Step Methodology:

- Preparation of Base Solution: In a 250 mL Erlenmeyer flask, dissolve 2.0 g of sodium hydroxide in 50 mL of water, then add 50 mL of 95% ethanol.
- Preparation of Aldehyde Mixture: In a separate beaker, mix 5.7 mL (50 mmol) of p-tolualdehyde with 4.2 mL (75 mmol) of acetaldehyde.
- Reaction Initiation: While stirring the cooled base solution vigorously with a magnetic stirrer, add the aldehyde mixture dropwise over a period of 20 minutes.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The solution will turn yellow.
- Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Add 100 mL of cold water and extract the product with diethyl ether (3 x 50 mL).
- Washing: Wash the combined organic layer with 1 M HCl (2 x 20 mL) followed by saturated sodium bicarbonate solution (2 x 20 mL) and finally with water (2 x 50 mL).
- Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter the solution to remove the drying agent.
- Solvent Removal: Remove the diethyl ether using a rotary evaporator. The crude product will be a yellowish oil or solid.
- Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield pure **p-methylcinnamaldehyde**.

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Caption: Experimental workflow for the synthesis of **p-Methylcinnamaldehyde**.

Part 4: Physicochemical and Analytical Characterization

Proper identification and quality control of synthesized **p-methylcinnamaldehyde** are crucial. The following table summarizes its key physical proper techniques.

Table of Physicochemical Properties:

Property	Value	Source
IUPAC Name	(2E)-3-(4-methylphenyl)prop-2-enal	[2]
CAS Number	1504-75-2	[2]
Molecular Formula	C ₁₀ H ₁₀ O	[2]
Molar Mass	146.19 g/mol	[2]
Appearance	Yellowish crystals or solid	[2]
Melting Point	41.5 °C	[2]
Boiling Point	154 °C @ 25 mmHg	[2]
Solubility	Insoluble in water; soluble in ethanol and oils	[2]

Analytical Methodologies

The characterization and purity assessment of **p-methylcinnamaldehyde** rely on standard analytical techniques analogous to those used for cinnamaldehyde.

- High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, typically with a C18 column, is effective for determining the purity of the compound. An acetonitrile/water or methanol/water gradient can be used, with detection via a UV detector at a wavelength around 280-290 nm, corresponding to the absorption of the aromatic ring.
- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying and quantifying the compound, especially in complex mixtures. It is a quick and easy analysis by GC, and the resulting mass spectrum provides a unique fragmentation pattern for definitive identification.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for unambiguous structural confirmation of the compound. NMR spectra help in verifying the positions of the methyl group and the propenal side chain.
- Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of key functional groups, such as the C=O stretch of the aldehyde group (around 1625 cm⁻¹), and C-H stretches of the aromatic ring.

Conclusion

p-Methylcinnamaldehyde stands as a testament to the power of synthetic organic chemistry to create valuable molecules that mimic and expand upon the natural product cinnamaldehyde. While its backbone is natural, its origins are distinctly synthetic, arising from well-established reactions like the Claisen-Schmidt condensation. For researchers and developers, understanding the synthetic pathways and analytical validation is crucial for ensuring the quality, purity, and efficacy in their applications, from novel drug scaffolds to advanced materials and consumer products.

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